molecular formula C17H19FO3 B8513377 6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-33-8

6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B8513377
CAS No.: 1383985-33-8
M. Wt: 290.33 g/mol
InChI Key: MDPQOWICBAVSNW-UHFFFAOYSA-N
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Description

6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a useful research compound. Its molecular formula is C17H19FO3 and its molecular weight is 290.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

1383985-33-8

Molecular Formula

C17H19FO3

Molecular Weight

290.33 g/mol

IUPAC Name

6-(3-fluoropropoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione

InChI

InChI=1S/C17H19FO3/c18-8-1-9-21-14-3-2-12-11-17(16(20)15(12)10-14)6-4-13(19)5-7-17/h2-3,10H,1,4-9,11H2

InChI Key

MDPQOWICBAVSNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)OCCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-(3-fluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 62, 3.42 g, 16.4 mmol) and methyl acrylate (3.26 mL, 36.1 mmol) in 2-Me THF (15 mL) was cooled to 0° C. Potassium tert-butoxide (2.21 g, 19.71 mmol) was added in portions. After stirring for 1 h at r.t., water (22.5 mL) and KOH (0.921 g, 16.4 mmol) were added and the mixture was heated at reflux for 4.5 h. The mixture was allowed to cool to r.t. and brine was added. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to yield 3.14 g (66% yield) of the title compound which was used in the next step without further purification: 1H NMR (400 MHz, CDCl3) δ 1.82-1.91 (m, 2 H), 2.13-2.27 (m, 4 H), 2.41-2.52 (m, 2 H), 2.70 (dt, 2 H), 3.16 (s, 2 H), 4.11-4.17 (m, 2 H), 4.60 (t, 1 H), 4.72 (t, 1 H), 7.21-7.27 (m, 2 H), 7.39 (dd, 1 H); MS (ES+) m/z 291 [M+H]+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.921 g
Type
reactant
Reaction Step Four
Name
Quantity
22.5 mL
Type
solvent
Reaction Step Four
Yield
66%

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